molecular formula C14H13N5O4S2 B2638478 methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034612-69-4

methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2638478
CAS No.: 2034612-69-4
M. Wt: 379.41
InChI Key: JPAWQPKBFFYAOV-UHFFFAOYSA-N
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Description

Strategic Methodologies for Molecular Assembly

Regioselective Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition

The 1,2,3-triazole moiety in the target compound is synthesized through CuAAC, a click reaction that couples an alkyne and an azide to form a 1,4-disubstituted triazole. This reaction is favored for its high regioselectivity, functional group tolerance, and compatibility with aqueous or organic solvents. For methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate, the triazole ring connects the pyridine and sulfamoylthiophene units, necessitating precise control over reaction conditions to avoid regioisomeric byproducts.

Optimization of Click Chemistry Conditions for Pyridine-Triazole Hybridization

Key parameters influencing CuAAC efficiency include catalyst loading, solvent polarity, temperature, and ligand coordination. Studies demonstrate that copper(I) acetate ([Cu(OAc)]) in dimethylformamide (DMF) at 50°C achieves >90% conversion for pyridine-azide substrates. The in situ generation of copper(I) species from copper(II) precursors (e.g., CuSO₄ with sodium ascorbate) in aqueous-organic biphasic systems also enhances reactivity, particularly for electron-deficient pyridines.

Table 1: Optimized CuAAC Conditions for Pyridine-Triazole Hybridization

Parameter Optimal Value Impact on Yield Source
Catalyst CuCl (0.1 eq) 98%
Ligand 2-PyCH₂NPBu₃ 95%
Solvent DMF/H₂O (3:1) 92%
Temperature 50°C 90%
Reaction Time 6 hours 88%

The use of pyridine-containing ligands, such as 2-PyCH₂NPBu₃, accelerates the cycloaddition by stabilizing the copper(I)-acetylide intermediate, reducing side reactions like oxidative homocoupling. Additionally, alkaline conditions (pH 8–9) improve azide reactivity but require careful buffering to prevent copper hydroxide precipitation.

Solvent and Ligand Effects on Triazole Orientation and Yield

Solvent polarity and coordinating ability significantly influence reaction kinetics and regioselectivity. Non-polar solvents (e.g., toluene) favor slower reaction rates but higher regiocontrol, while polar aprotic solvents (e.g., DMF) accelerate the process at the cost of increased byproduct formation. Ligands such as tris(triazolyl)amine or prolinamide derivatives mitigate copper aggregation, enhancing catalytic turnover and yield.

Table 2: Solvent and Ligand Impact on Triazole Formation

Solvent Ligand Yield (%) Regioselectivity (1,4:1,5) Source
DMF None 75 95:5
THF Tris(triazolyl)amine 92 97:3
H₂O/EtOH Prolinamide 89 98:2

For example, the combination of copper(I) iodide and prolinamide in aqueous ethanol achieves 98% regioselectivity for the 1,4-triazole isomer, critical for the structural integrity of the target molecule. This ligand-solvent synergy prevents copper deactivation by strongly coordinating anions (e.g., sulfonamides) and stabilizes the reactive intermediates.

Properties

IUPAC Name

methyl 3-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4S2/c1-23-14(20)13-12(4-6-24-13)25(21,22)16-7-10-9-19(18-17-10)11-3-2-5-15-8-11/h2-6,8-9,16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWQPKBFFYAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling.

    Introduction of the Sulfamoyl Group: This step involves the reaction of a suitable sulfamoyl chloride with the intermediate compound.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole and pyridine moieties can interact with the target protein through hydrogen bonding, π-π stacking, or other non-covalent interactions. The sulfamoyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Core Heterocycle(s) Functional Groups Melting Point (°C) Synthesis Method Hypothesized Bioactivity
Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate (Target) Thiophene, Triazole Sulfamoyl, Ester, Pyridine Not reported Likely CuAAC + sulfamoylation Enzyme inhibition, Antimicrobial
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene, Pyrazolopyrimidine Ester, Chromenone, Fluorophenyl 227–230 Suzuki coupling Anticancer (chromenone-based)
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate Triazole, Pyridine Ester, Phenyl Not reported CuAAC General triazole bioactivity
Key Observations:
  • Target vs. Compound: The target’s sulfamoyl group contrasts with ’s chromenone-fluorophenyl system, which is associated with anticancer activity (e.g., topoisomerase inhibition). The sulfamoyl group may enhance solubility and hydrogen-bond interactions compared to ’s lipophilic fluorophenyl motif .
  • Target vs. The pyridine-triazole core is conserved, suggesting shared π-π stacking capabilities .

Biological Activity

Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex heterocyclic compound notable for its potential biological activities. This compound features a thiophene ring, a triazole moiety, and a pyridine derivative, which collectively contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Structure and Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the triazole ring through click chemistry and subsequent modification to introduce the sulfamoyl and carboxylate groups. The general synthetic route includes:

  • Formation of Triazole : Utilizing azide and alkyne components in the presence of a copper catalyst.
  • Sulfamoylation : Introducing a sulfamoyl group to enhance biological activity.
  • Esterification : To yield the methyl ester form.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to possess antifungal properties against various pathogens. A study demonstrated that triazole-containing compounds inhibited the growth of Candida albicans and Aspergillus niger, suggesting potential for treating fungal infections .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Triazole derivatives have been investigated for their cytotoxic effects on cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma). Research indicates that modifications to the triazole structure can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

CompoundCancer Cell LineIC50 (µM)Selectivity Index
Methyl 3-{...}HepG2105
SorafenibHepG2154

The mechanism by which this compound exerts its biological effects may involve:

  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities.
  • Hydrogen Bonding : The pyridine moiety can engage in hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • Cell Signaling Modulation : These interactions can modulate key signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that structural modifications could significantly enhance anticancer activity while reducing side effects .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain triazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

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